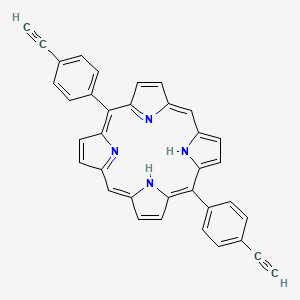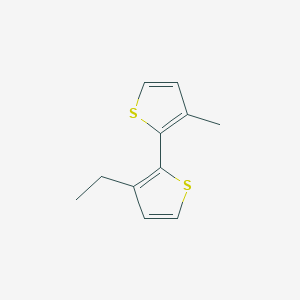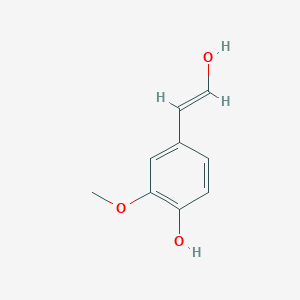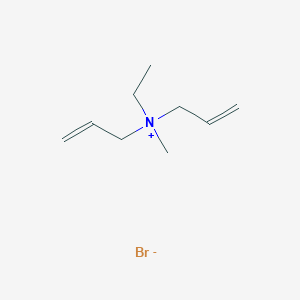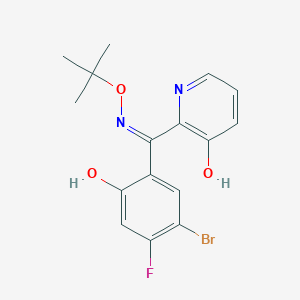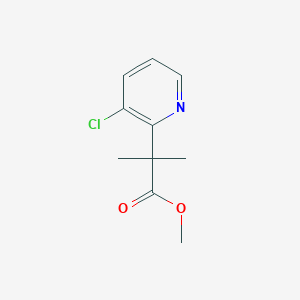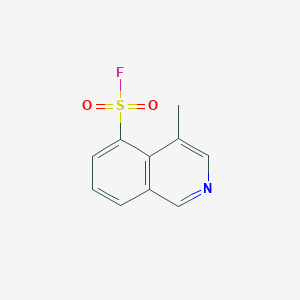
4-Methylisoquinoline-5-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylisoquinoline-5-sulfonyl fluoride is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Métodos De Preparación
The synthesis of 4-Methylisoquinoline-5-sulfonyl fluoride can be achieved through various methods. One common approach involves the direct fluorosulfonylation of isoquinoline derivatives using fluorosulfonyl radicals. Another method involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents .
Análisis De Reacciones Químicas
4-Methylisoquinoline-5-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Electrophilic and Nucleophilic Reactions: The presence of the fluorine atom can influence the reactivity of the compound in electrophilic and nucleophilic reactions.
Common reagents used in these reactions include sulfuryl fluoride gas, fluorosulfonyl radicals, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methylisoquinoline-5-sulfonyl fluoride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methylisoquinoline-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with active-site amino acid residues, such as serine, threonine, tyrosine, lysine, cysteine, and histidine . This interaction can lead to the inhibition of enzyme activity or the modification of protein function, making it a valuable tool in chemical biology and drug discovery.
Comparación Con Compuestos Similares
4-Methylisoquinoline-5-sulfonyl fluoride can be compared with other fluorinated isoquinolines and sulfonyl fluorides. Similar compounds include:
Fluorinated Isoquinolines: These compounds share the isoquinoline framework with fluorine substituents and exhibit similar biological activities and physical properties.
Sulfonyl Fluorides: These compounds contain the sulfonyl fluoride group and are used in various chemical and biological applications.
The uniqueness of this compound lies in its combination of the isoquinoline framework with the sulfonyl fluoride group, which imparts distinct reactivity and biological properties.
Propiedades
Fórmula molecular |
C10H8FNO2S |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
4-methylisoquinoline-5-sulfonyl fluoride |
InChI |
InChI=1S/C10H8FNO2S/c1-7-5-12-6-8-3-2-4-9(10(7)8)15(11,13)14/h2-6H,1H3 |
Clave InChI |
IWKXIMOVQCHJFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



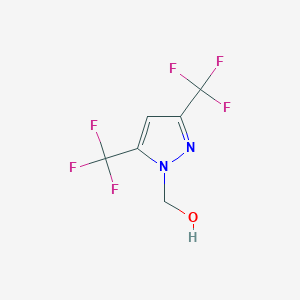
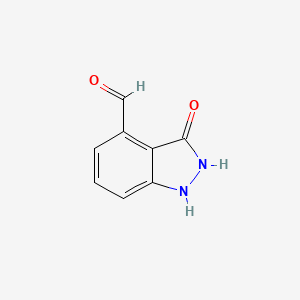
![Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12963517.png)
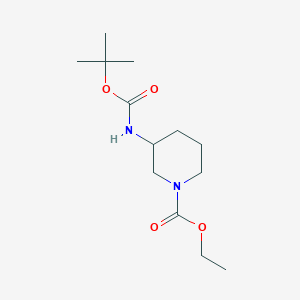
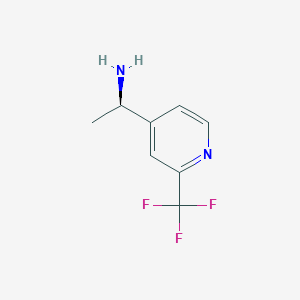
![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
